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molecular formula C9H8Cl2O3 B8480945 3,5-Dichloro-2-(methoxymethoxy)benzaldehyde

3,5-Dichloro-2-(methoxymethoxy)benzaldehyde

Cat. No. B8480945
M. Wt: 235.06 g/mol
InChI Key: ZKKXJAACKMRAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962674B2

Procedure details

3,5-Dichloro-2-hydroxy-benzaldehyde (200 mg, 1.57 mmol) was placed in a 20 mL reaction vessel, and dissolved in 4.7 mL of dry dichloromethane. To the solution were added N,N-diisopropylethylamine (0.40 mL, 2.3 mmol), 4-dimethylaminopyridine (13 mg, 0.11 mmol), and chloromethyl methyl ether (149 μL, 1.96 mmol). After being stirred at room temperature overnight, the reaction mixture was diluted with 100 mL of ethyl acetate and 20 mL of 1N HCl, and extracted. The organic layer was washed with 1N HCl, saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound as a white solid (314.4 mg, 85%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
149 μL
Type
reactant
Reaction Step Two
Quantity
13 mg
Type
catalyst
Reaction Step Two
Quantity
4.7 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([OH:11])=[C:4]([CH:7]=[C:8]([Cl:10])[CH:9]=1)[CH:5]=[O:6].C(N(CC)C(C)C)(C)C.[CH3:21][O:22][CH2:23]Cl>ClCCl.CN(C)C1C=CN=CC=1.C(OCC)(=O)C.Cl>[Cl:1][C:2]1[C:3]([O:11][CH2:21][O:22][CH3:23])=[C:4]([CH:7]=[C:8]([Cl:10])[CH:9]=1)[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC=1C(=C(C=O)C=C(C1)Cl)O
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
149 μL
Type
reactant
Smiles
COCCl
Name
Quantity
13 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
4.7 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The organic layer was washed with 1N HCl, saturated NaHCO3 aqueous solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=C(C=O)C=C(C1)Cl)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 314.4 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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